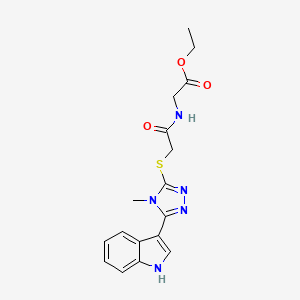

ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

Description

Ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group, an indole moiety, and a thioacetamido-acetate side chain. Its structure combines pharmacophoric elements (indole, triazole, and thioether linkages) associated with diverse biological activities, including anticancer, antimicrobial, and immunomodulatory properties . Indole derivatives are particularly notable for their role in targeting cellular pathways such as kinase inhibition and apoptosis induction .

Properties

IUPAC Name |

ethyl 2-[[2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S/c1-3-25-15(24)9-19-14(23)10-26-17-21-20-16(22(17)2)12-8-18-13-7-5-4-6-11(12)13/h4-8,18H,3,9-10H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCNVCGJCCVEEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NN=C(N1C)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a complex molecule that integrates an indole moiety and a triazole ring, suggesting potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.4 g/mol. The structure features an indole ring, a triazole moiety, and an acetamido group, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing indole and triazole structures exhibit significant anticancer properties. For instance, a study demonstrated that triazole derivatives can inhibit cancer cell proliferation effectively. The compound showed promising activity against various cancer cell lines, with IC50 values indicating potent cytotoxic effects.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 2-(...) | HeLa | 5.2 | Induction of apoptosis |

| Ethyl 2-(...) | MCF-7 | 7.8 | Cell cycle arrest |

| Ethyl 2-(...) | A549 | 6.1 | Inhibition of angiogenesis |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Research has shown that similar triazole derivatives possess antibacterial and antifungal activities. The presence of the thioether group is particularly noted for enhancing antimicrobial efficacy.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

The proposed mechanisms through which ethyl 2-(...) exerts its biological effects include:

- Inhibition of Enzymatic Activity : The triazole ring may inhibit specific enzymes involved in DNA synthesis.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.

- Antimicrobial Action : The thioether group enhances membrane permeability in bacteria, leading to cell lysis.

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A recent study evaluated the anticancer effects of ethyl 2-(...) on breast cancer cell lines (MCF-7). The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Testing Against Gram-positive Bacteria

In another investigation, the compound was tested against Gram-positive bacteria such as Staphylococcus aureus. Results showed that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 465.53 g/mol. Its structural complexity includes an indole moiety and a triazole ring, which are known for their significant biological activity.

Anticancer Potential

Research indicates that compounds containing indole and triazole structures exhibit promising anticancer properties. Ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and death.

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Studies have highlighted its effectiveness against a range of bacterial strains, suggesting that the thioacetamide group may enhance its interaction with microbial targets. This aspect is particularly relevant in the context of rising antibiotic resistance .

Anti-inflammatory Effects

This compound has been investigated for anti-inflammatory properties. The compound's structure allows it to interact with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines. This application could be beneficial in treating chronic inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound triggered mitochondrial dysfunction leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent antimicrobial activity .

Comparison with Similar Compounds

The compound’s structural analogs are categorized below based on core modifications, substituents, and biological activities.

Triazole Derivatives with Varying Substituents

Key Observations :

- Indole vs. Furan/Phenyl: The indole moiety in the target compound may enhance DNA intercalation or kinase inhibition compared to Tryfuzol®’s furan-phenyl system, which is linked to immunomodulation .

- Trifluoromethyl/Nitro Groups : Electron-withdrawing groups (e.g., trifluoromethyl in 9d) improve metabolic stability and membrane permeability, as seen in nitro-substituted analogs .

Indole-Containing Analogues

Key Observations :

- Thiazolidinone vs. Acetate Ester: The target compound’s acetate ester may offer better solubility than the thiazolidinone derivatives in , though the latter’s rigid heterocycle could enhance target binding.

- Oxadiazole vs. Triazole : Oxadiazole-containing indole analogs (e.g., ) show anticancer activity via apoptosis, suggesting the target triazole core may operate through similar mechanisms.

Physicochemical and Analytical Data

Key Observations :

- The target compound’s lack of elemental analysis data in the evidence highlights a gap in characterization compared to nitro/trifluoromethyl analogs .

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole and indole moieties. For example, the methyl group at the 4-position of the triazole shows a distinct singlet in ¹H NMR .

- HPLC-DAD : Assess purity (>95%) and detect impurities; methods validated for related triazole derivatives use C18 columns with UV detection at 254 nm .

- Elemental analysis : Verify stoichiometry, especially for salts or metal complexes .

How does substitution at the 4-position of the triazole ring influence biological activity?

Q. Advanced

- Methyl vs. ethyl/phenyl substitution : Methyl at the 4-position enhances actoprotective activity (8.27% increase vs. control), while ethyl or phenyl reduces or eliminates efficacy due to steric hindrance or altered electronic properties .

- Methodological approach :

- Synthesize analogs with varied substituents (e.g., methyl, ethyl, aryl).

- Test in actoprotective assays (e.g., forced swimming test) or enzyme inhibition models.

- Use molecular docking to analyze steric/electronic interactions with target sites .

What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Q. Advanced

- Bioavailability analysis : Poor solubility or metabolic instability may explain discrepancies. Use HPLC-MS to quantify plasma levels in vivo .

- Salt form optimization : Sodium salts of related triazoles show enhanced activity vs. potassium or organic cations due to improved solubility .

- Prodrug design : Ester hydrolysis (e.g., ethyl to carboxylic acid) can enhance target engagement in vivo .

What in vitro assays are suitable for initial biological evaluation of this compound?

Q. Basic

- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .

- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms, leveraging the triazole’s metal-chelating properties .

How can computational modeling predict interactions of this compound with biological targets?

Q. Advanced

- Docking studies : Use SMILES/InChI descriptors (generated from X-ray/NMR data) to model binding to enzymes (e.g., CYP450). Software like AutoDock Vina identifies key interactions (e.g., hydrogen bonds with triazole N-atoms) .

- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with activity trends observed in analogs .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthetic targets .

What are the challenges in scaling up synthesis while maintaining purity?

Q. Advanced

- Reaction scalability : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve control .

- Purification : Replace column chromatography with fractional crystallization using ethanol/water mixtures for cost efficiency .

- Process monitoring : Implement in-line HPLC to track intermediates and adjust conditions in real time .

How can forced degradation studies inform the stability profile of this compound?

Q. Basic

- Conditions : Expose to acid (0.1 M HCl), base (0.1 M NaOH), oxidative (3% H₂O₂), and UV light (ICH Q1B guidelines).

- Analysis : Monitor degradation via HPLC-DAD; for example, related triazoles degrade via hydrolysis of the ester group under basic conditions .

- Mitigation : Lyophilization or storage in amber vials at 4°C prevents photodegradation and hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.